molecular formula C18H19N3O B3197239 1-(([1,1'-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1004451-73-3

1-(([1,1'-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B3197239
CAS No.: 1004451-73-3
M. Wt: 293.4 g/mol
InChI Key: LUJZBNNHSTZGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(([1,1’-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound that features a biphenyl group linked to a pyrazole ring

Biochemical Analysis

Biochemical Properties

1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s biphenyl group is known for its hydrophobic interactions, which can facilitate binding to hydrophobic pockets in proteins. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules. Studies have shown that 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases involved in signal transduction, leading to altered phosphorylation states of key signaling proteins. Additionally, 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating them depending on the context. For example, it may act as a competitive inhibitor by occupying the substrate-binding site of an enzyme, thereby preventing substrate access. Alternatively, it can stabilize the active conformation of an enzyme, enhancing its catalytic activity. Furthermore, 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine can influence gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo chemical degradation or metabolic transformation, leading to changes in its activity. In vitro studies have shown that 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine remains stable under standard laboratory conditions for extended periods. Its degradation products may exhibit different biochemical properties, which can impact cellular processes .

Dosage Effects in Animal Models

The effects of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression without causing toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s toxic effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. These metabolites may retain some of the parent compound’s activity or exhibit new biochemical properties. Additionally, 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine can also affect its stability and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(([1,1’-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(([1,1’-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted biphenyl or pyrazole derivatives.

Scientific Research Applications

1-(([1,1’-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(([1,1’-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its combination of a biphenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-18(19)14(2)21(20-13)12-22-17-11-7-6-10-16(17)15-8-4-3-5-9-15/h3-11H,12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJZBNNHSTZGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=CC=CC=C2C3=CC=CC=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162703
Record name 1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004451-73-3
Record name 1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004451-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(([1,1'-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 2
1-(([1,1'-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 3
1-(([1,1'-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 4
1-(([1,1'-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 5
1-(([1,1'-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 6
1-(([1,1'-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.